5-Fluorocytidine

Antiproliferative mechanism Nucleoside salvage pathway Rescue pharmacology

5-Fluorocytidine (CAS 2341-22-2) is a CDA-dependent fluoropyrimidine antimetabolite requiring cytidine deaminase for activation to cytotoxic 5-fluorouridine, enabling cell-type-specific cytotoxicity profiling. Its differential rescue—reversed by thymidine/deoxyuridine but not deoxycytidine—contrasts with 5-fluoro-2′-deoxycytidine (deoxycytidine-sensitive), allowing paired dissection of de novo vs. salvage pyrimidine pathways. Procure the exact analog to preserve experimental reproducibility and pathway specificity.

Molecular Formula C9H12FN3O5
Molecular Weight 261.21 g/mol
Cat. No. B7795970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorocytidine
Molecular FormulaC9H12FN3O5
Molecular Weight261.21 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F
InChIInChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5+,6?,8-/m1/s1
InChIKeySTRZQWQNZQMHQR-CAXIXURWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluorocytidine for Research Procurement: A Nucleoside Analog with Differentiated Metabolism-Driven Selectivity


5-Fluorocytidine (5-FCyd, CAS: 2341-22-2) is a fluorinated cytidine nucleoside analog that functions as an antimetabolite. The compound is characterized by fluorine substitution at the 5-position of the cytosine base, which alters its metabolic processing and biological activity profile relative to non-fluorinated cytidine. Unlike direct 5-fluorouracil (5-FU) or its clinical prodrug capecitabine, 5-fluorocytidine requires enzymatic deamination by cytidine deaminase (CDA) for conversion to active cytotoxic metabolites, primarily 5-fluorouridine and subsequently 5-fluorouridine monophosphate, which are incorporated into RNA [1]. This CDA-dependent activation pathway is a critical determinant of its differential activity across cell types and experimental systems [2]. The compound serves both as a research tool for investigating pyrimidine metabolism and as a scaffold for developing therapeutic nucleoside analogs, with its deoxy counterpart 5-fluoro-2′-deoxycytidine (FdCyd) having advanced to clinical evaluation as a DNA methyltransferase inhibitor [3].

Why 5-Fluorocytidine Cannot Be Simply Substituted with Other Fluoropyrimidines in Research Protocols


Interchanging 5-fluorocytidine with other fluoropyrimidine analogs (such as 5-fluorouridine, 5-fluoro-2′-deoxycytidine, or 5-fluorouracil) introduces confounding variables that compromise experimental reproducibility and data interpretation. The differential expression of cytidine deaminase (CDA) across cell lines and tissue types directly determines the rate of 5-fluorocytidine conversion to its active 5-fluorouridine metabolite, creating cell-type-specific cytotoxicity profiles that are not observed with direct 5-fluorouridine administration [1]. Furthermore, 5-fluorocytidine exhibits distinct rescue pharmacology: its antiproliferative effects are reversed by thymidine and deoxyuridine but not by deoxycytidine, whereas the growth inhibition caused by 5-fluoro-2′-deoxycytidine is completely reversed by deoxycytidine [2]. This differential reversal pattern reflects divergent metabolic routing through the pyrimidine de novo versus salvage pathways. Additionally, 2′-deoxy-5-fluorocytidine demonstrates lower toxicity to human primary cells compared with 5-fluorocytidine, indicating that ribose versus deoxyribose sugar moieties confer distinct safety profiles even within the same fluorinated cytidine class [3]. Procurement of the precise analog specified in the experimental protocol is therefore essential for maintaining the intended mechanism of action and avoiding unintended pathway engagement.

Quantitative Differential Evidence: 5-Fluorocytidine vs. Comparator Nucleoside Analogs


Rescue Pharmacology: Deoxycytidine Reversal Profile Distinguishes 5-Fluorocytidine from 5-Fluoro-2′-deoxycytidine

In reversal studies using mouse leukemia L5178Y cells, deoxycytidine completely reversed the growth inhibition caused by 5-fluoro-2′-deoxycytidine (FCdR), but failed to reverse the growth inhibition caused by 5-fluorocytidine (FCR) [1]. This differential deoxycytidine rescue profile indicates that FCR and FCdR engage distinct metabolic pathways despite both compounds ultimately inhibiting thymidylate synthetase via FdUMP formation. FCR's resistance to deoxycytidine rescue suggests its cytotoxicity proceeds through a pathway independent of deoxycytidine kinase-mediated salvage.

Antiproliferative mechanism Nucleoside salvage pathway Rescue pharmacology

Differential Cytotoxicity: 2′-Deoxy-5-Fluorocytidine Demonstrates Reduced Toxicity to Human Primary Cells Compared with 5-Fluorocytidine

A 2024 study comparing fluoropyrimidine nucleosides reported that 2′-deoxy-5-fluorocytidine has the advantage of being less toxic to human primary cells compared with 5-fluorocytidine, while both compounds inhibit the growth of tumor cells in vitro [1]. Although the publication does not provide the raw IC50 values for primary cells, the differential toxicity between the ribonucleoside (5-fluorocytidine) and deoxyribonucleoside (2′-deoxy-5-fluorocytidine) forms is explicitly stated and represents a structurally driven selectivity difference.

Selective toxicity Primary cell viability Therapeutic window

Antiviral Potency: 5-Fluorocytidine Derivative D-2′-Fd4FC Demonstrates EC50 of 0.05 µM Against HBV

Among a series of 2′-fluoro-2′,3′-unsaturated D- and L-nucleosides evaluated for anti-hepatitis B virus (HBV) activity in HepG2-2.2.15 cells, the D-enantiomer of the 5-fluorocytidine analog (D-2′-Fd4FC) was identified as the most potent D-configuration compound, exhibiting an EC50 of 0.05 µM (50 nM) [1]. In the broader compound series, L-2′-Fd4C (EC50 = 0.002 µM) and L-2′-Fd4FC (EC50 = 0.004 µM) showed greater potency than the D-enantiomers. All active compounds demonstrated no cytotoxicity to bone marrow progenitor cells and did not affect mitochondrial DNA synthesis. Mechanistically, the 5′-triphosphate of D-2′-Fd4FC produced dose-dependent inhibition of HBV DNA polymerase in core particle assays, confirming target engagement [1].

Antiviral nucleoside HBV inhibition Viral polymerase

Enzymatic Deamination: 5-Fluorocytidine Exhibits Substrate Activity with Maximum Velocity Exceeding Cytidine

In partially purified cytidine deaminase preparations from normal human granulocytes, 5-fluorocytidine exhibited substrate activity with maximum velocities (Vmax) greater than that of the physiologic substrates cytidine and deoxycytidine [1]. The enzyme preparation displayed a Km of 1.1 × 10⁻⁵ M for cytidine, 8.8 × 10⁻⁵ M for cytarabine (ara-C), and 4.3 × 10⁻⁴ M for 5-azacytidine. While the exact Km for 5-fluorocytidine was not reported, its Vmax exceeding that of cytidine indicates efficient catalytic turnover by human CDA. This enhanced substrate activity relative to the natural substrate supports the compound's rapid metabolic conversion to 5-fluorouridine in CDA-expressing tissues.

Cytidine deaminase Enzyme kinetics Prodrug activation

Capecitabine Metabolite 5′-DFCR Exhibits Species-Dependent Pharmacokinetics with Marked Rat-Human Differences

In a 19F NMR spectroscopy study of capecitabine metabolism, 5′-deoxy-5-fluorocytidine (5′-DFCR) was identified as the predominant circulating metabolite in rats, accounting for the majority of fluorinated species in plasma and urine, whereas in humans, 5′-DFCR represented only approximately 10% of the administered dose in urine, with α-fluoro-β-ureidopropionic acid (FUPA) plus α-fluoro-β-alanine (FBAL) comprising approximately 50% [1]. In mice, 5′-DFUR and FUPA+FBAL were the main urinary products (23-30% of dose) versus only 3-4% in rats. This species divergence is attributed to low cytidine deaminase activity in rats compared with humans and mice, resulting in accumulation of the 5′-DFCR intermediate rather than its conversion to 5′-DFUR and subsequently 5-FU. Liver and circulating 5′-DFCR equilibrated at identical concentrations (range 25-400 µM) in perfused rat liver experiments, supporting involvement of es-type equilibrative nucleoside transporters in hepatic uptake and efflux [1].

Prodrug metabolism Species differences Pharmacokinetics

Enzyme Inhibition: 2′-Deoxy-5-Fluorocytidine Inhibits Deoxycytidine Kinase with IC50 of 120 nM

2′-Deoxy-5-fluorocytidine (FdCyd) has been characterized as an inhibitor of deoxycytidine kinase (dCK), with a reported IC50 value of 120 nM . dCK catalyzes the rate-limiting phosphorylation step in the activation of numerous clinically important nucleoside analogs, including gemcitabine, cytarabine, and cladribine. This nanomolar potency against dCK distinguishes 2′-deoxy-5-fluorocytidine from the ribose form (5-fluorocytidine), which does not share this inhibitory activity due to differential substrate recognition by the kinase active site. The inhibition of dCK by FdCyd represents a distinct mechanism of action separate from its established role as a DNA methyltransferase inhibitor and prodrug of 5-fluorouracil metabolites. Additionally, FdCyd reduces cytopathic effects of influenza H5N1 (strain Vietnam/1203/2004) in MDCK cells with an IC50 of 0.19 µM .

Kinase inhibition Nucleoside phosphorylation Enzyme target

Optimal Research Applications for 5-Fluorocytidine Based on Quantitative Differentiation Evidence


Investigating Cytidine Deaminase-Dependent Prodrug Activation in Heterogeneous Cell Populations

5-Fluorocytidine serves as a functional probe for quantifying cytidine deaminase (CDA) activity in living cells due to its CDA-dependent conversion to cytotoxic 5-fluorouridine. The strong correlation between 5-fluorouridine/5-fluorocytidine cytotoxicity ratio and CDA content [1], combined with 5-fluorocytidine's Vmax exceeding that of natural cytidine [2], enables researchers to stratify cell lines or primary samples by functional CDA capacity. This application is particularly relevant for studies of capecitabine resistance, where tumor CDA expression determines sensitivity to 5′-DFCR, the 5-fluorocytidine-derived intermediate in capecitabine activation [3]. The rapid immunocytochemical detection method using anti-bromodeoxyuridine antibody to visualize 5-fluorouridine incorporation into RNA provides a two-hour assay for identifying CDA-deficient cell populations [1].

Mechanistic Studies of Pyrimidine De Novo vs. Salvage Pathway Engagement

The differential rescue pharmacology of 5-fluorocytidine vs. 5-fluoro-2′-deoxycytidine makes these compounds valuable paired tools for dissecting pyrimidine pathway utilization. Deoxycytidine completely reverses FCdR-mediated growth inhibition but fails to reverse 5-fluorocytidine-mediated growth inhibition, while both compounds are reversed by thymidine and deoxyuridine [4]. This differential pattern allows researchers to distinguish between de novo pathway inhibition (thymidylate synthetase, reversible by thymidine) and salvage pathway dependencies (deoxycytidine kinase-mediated rescue). Procurement of both compounds enables controlled experiments where the ribose/deoxyribose sugar moiety serves as the sole variable determining pathway routing.

Antiviral Nucleoside Development Using 5-Fluorocytidine Scaffolds as Potency Benchmarks

For research programs developing novel nucleoside analogs against hepatitis B virus (HBV) or other viral polymerases, 5-fluorocytidine-derived unsaturated nucleosides provide well-characterized potency benchmarks. D-2′-Fd4FC exhibits an EC50 of 0.05 µM against HBV in HepG2-2.2.15 cells, with no detectable mitochondrial toxicity or cytotoxicity to bone marrow progenitor cells [5]. The 5′-triphosphate of D-2′-Fd4FC produces dose-dependent inhibition of HBV DNA polymerase, establishing a direct target engagement profile [5]. Related L-enantiomers demonstrate 10-fold greater potency than lamivudine against HBV in culture, with Ki values of 0.069 ± 0.015 µM for HBV DNA polymerase inhibition [6]. These quantitative metrics provide reference standards against which novel analog potency can be calibrated.

Species-Specific Prodrug Metabolism Studies in Preclinical Pharmacology

The marked species divergence in 5′-deoxy-5-fluorocytidine (5′-DFCR) disposition is critical for translational pharmacology studies of fluoropyrimidine prodrugs. In rats, 5′-DFCR accumulates as the predominant circulating and urinary metabolite due to low cytidine deaminase activity, whereas in humans, 5′-DFCR represents only ~10% of urinary fluorinated species [7]. This species difference must be explicitly accounted for when extrapolating rodent pharmacokinetic or toxicology findings to human dosing predictions. Researchers using 5-fluorocytidine derivatives as metabolic probes or prodrug intermediates should select animal models based on CDA expression profiles that approximate human enzyme activity levels. The equilibrative nucleoside transporter (es-type) involvement in hepatic 5′-DFCR uptake [7] also informs transporter interaction studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluorocytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.